molecular formula C7H3BrClNO3 B1286486 4-Bromo-2-nitrobenzoyl chloride CAS No. 112734-21-1

4-Bromo-2-nitrobenzoyl chloride

Cat. No.: B1286486
CAS No.: 112734-21-1
M. Wt: 264.46 g/mol
InChI Key: NTHPXJQLZIGPLM-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3BrClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the second position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitrobenzoyl chloride typically involves the following steps:

    Nitration of 4-Bromobenzoic Acid: The starting material, 4-bromobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the carboxylic acid group, forming 4-bromo-2-nitrobenzoic acid.

    Conversion to Benzoyl Chloride: The 4-bromo-2-nitrobenzoic acid is then converted to this compound by reacting it with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. This reaction replaces the carboxylic acid group with a carbonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Electrophilic Aromatic Substitution: The bromine and nitro groups influence the reactivity of the benzene ring, directing electrophilic substitution reactions to specific positions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.

    Reduction: Common reducing agents include iron powder with hydrochloric acid, tin(II) chloride, or catalytic hydrogenation using palladium on carbon.

    Electrophilic Aromatic Substitution: Reactions such as bromination or nitration can be carried out using bromine or nitric acid in the presence of a catalyst like iron(III) bromide or sulfuric acid.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Aminobenzoyl Derivatives: Formed through the reduction of the nitro group.

    Polysubstituted Benzenes: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

4-Bromo-2-nitrobenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: In the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.

    Material Science: In the preparation of functionalized materials and polymers with specific properties.

    Biological Studies: As a reagent in biochemical assays and the study of enzyme mechanisms.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro and bromine substituents also influence the compound’s reactivity and the types of reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrobenzoic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    2-Nitrobenzoyl Chloride: Lacks the bromine substituent.

    4-Bromobenzoyl Chloride: Lacks the nitro substituent.

Uniqueness

4-Bromo-2-nitrobenzoyl chloride is unique due to the presence of both the bromine and nitro groups, which influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

4-bromo-2-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHPXJQLZIGPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596478
Record name 4-Bromo-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112734-21-1
Record name 4-Bromo-2-nitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112734-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-nitrobenzoic acid piperidine amide. A suspension of 4-bromo-2-nitrobenzoic acid (0.60 g, 2.44 mmol) in thionyl chloride (8 mL) was heated to reflux for 2 h. The reaction mixture became homogeneous. The mixture was cooled and concentrated in vacuo to give 4-bromo-2-nitrobenzoyl chloride as a white solid, which was used immediately in the following reaction. 1H NMR (400 MHz, CDCl3): 8.20 (d, J=1.9 Hz, 1H), 7.92 (dd, J=8.2, 1.9 Hz, 1H), 7.65 (d, J=8.2 Hz, 1H). To a solution of 4-bromo-2-nitrobenzoyl chloride (2.44 mmol) in DCM (15 mL) at ambient temperature was added piperidine (1.2 mL, 12.2 mmol). The reaction mixture was stirred for 3 h then poured into water and extracted with DCM (2×). The combined organic extracts were washed with brine, dried (MgSO4), and concentrated in vacuo. The residue was purified by flash chromatography (hexanes/EtOAc) to afford the title amide as a white solid (0.52 g, 76%). MS (ESI): m/z 313 [M+H]+. 1H NMR (400 MHz, CDCl3): (rotameric broadening) 8.33 (d, J=1.9 Hz, 1H), 7.82 (dd, J=8.1, 1.9 Hz, 1H), 7.27 (d, J=8.1 Hz, 1H), 3.82–3.65 (bm, 2H), 3.16 (t, J=5.6 Hz, 2H), 1.90–1.35 (bm, 6H).
[Compound]
Name
4-Bromo-2-nitrobenzoic acid piperidine amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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